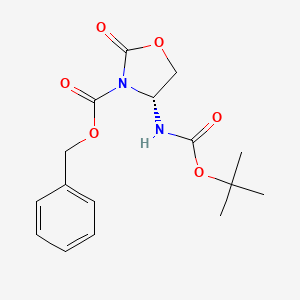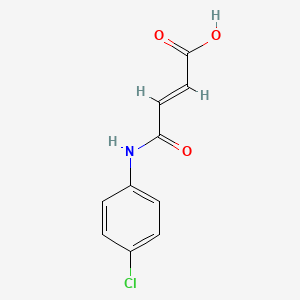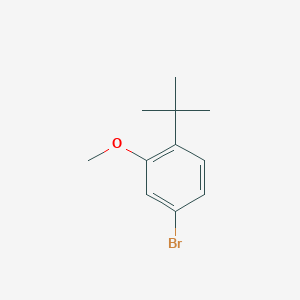
4-(Methylthio)phenylzinc iodide
描述
4-(Methylthio)phenylzinc iodide: is an organozinc compound with the molecular formula C7H7ISZn . It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it valuable in the development of pharmaceuticals, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions: 4-(Methylthio)phenylzinc iodide can be synthesized through the reaction of 4-(methylthio)iodobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The general reaction is as follows:
4-(Methylthio)iodobenzene+Zn→4-(Methylthio)phenylzinc iodide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often packaged under an inert atmosphere to maintain stability during storage and transportation .
化学反应分析
Types of Reactions: 4-(Methylthio)phenylzinc iodide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: It participates in nucleophilic substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts are commonly used in cross-coupling reactions, with bases such as potassium carbonate or cesium carbonate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted aromatic compounds, depending on the coupling partner.
科学研究应用
4-(Methylthio)phenylzinc iodide has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in forming carbon-carbon bonds through cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.
作用机制
The mechanism of action of 4-(Methylthio)phenylzinc iodide in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The aryl group from the organozinc compound is transferred to the palladium complex.
Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the palladium catalyst.
The molecular targets and pathways involved in these reactions are primarily centered around the palladium catalyst and the organozinc compound .
相似化合物的比较
- 4-(Methylthio)phenylboronic acid
- 4-(Methylthio)phenylmagnesium bromide
- 4-(Methylthio)phenylsilane
Comparison:
- 4-(Methylthio)phenylboronic acid: Similar in its use in Suzuki-Miyaura coupling but differs in the organometallic reagent used (boron vs. zinc).
- 4-(Methylthio)phenylmagnesium bromide: Used in Grignard reactions, offering different reactivity and selectivity compared to organozinc compounds.
- 4-(Methylthio)phenylsilane: Utilized in hydrosilylation reactions, providing a different approach to forming carbon-silicon bonds.
4-(Methylthio)phenylzinc iodide is unique in its ability to participate in cross-coupling reactions with high efficiency and selectivity, making it a valuable tool in organic synthesis .
属性
IUPAC Name |
iodozinc(1+);methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7S.HI.Zn/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLXURHFHNFSCY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=[C-]C=C1.[Zn+]I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ISZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(2S,4R)-4,5-Diacetyloxy-3-methylideneoxolan-2-yl]methyl benzoate](/img/structure/B3258604.png)
![1-Azabicyclo[3.2.2]nonan-4-one](/img/structure/B3258610.png)

![(E)-N,N-DIMETHYL-N'-{6H,7H,8H,9H-NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}METHANIMIDAMIDE](/img/structure/B3258622.png)
![2-(3-Nitro-[1,1'-biphenyl]-4-yl)isoindoline-1,3-dione](/img/structure/B3258629.png)

![4-(PIPERIDINE-1-SULFONYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE](/img/structure/B3258647.png)
![3-{[2-(5-Methyl-2-nitrophenoxy)ethyl]sulfanyl}-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B3258652.png)
![3-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]-N-(2-METHYLPHENYL)PROPANAMIDE](/img/structure/B3258654.png)
![1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B3258660.png)


